molecular formula C27H23N5O3 B2685585 2-(4-(benzyloxy)phenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898446-94-1

2-(4-(benzyloxy)phenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2685585
CAS No.: 898446-94-1
M. Wt: 465.513
InChI Key: RKWLJRKCEHZQPR-UHFFFAOYSA-N
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Description

This purine-based carboxamide derivative features a benzyloxy-substituted phenyl group at position 2 and a 3,4-dimethylphenyl group at position 9 of the purine core.

Properties

IUPAC Name

9-(3,4-dimethylphenyl)-8-oxo-2-(4-phenylmethoxyphenyl)-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N5O3/c1-16-8-11-20(14-17(16)2)32-26-23(30-27(32)34)22(24(28)33)29-25(31-26)19-9-12-21(13-10-19)35-15-18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H2,28,33)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKWLJRKCEHZQPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)OCC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(benzyloxy)phenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic synthesis:

  • Starting Materials: : Begins with commercially available 4-(benzyloxy)benzaldehyde and 3,4-dimethylphenylamine.

  • Formation of Intermediate: : The aldehyde is reacted with an amine to form an imine intermediate under anhydrous conditions.

  • Cyclization: : The imine undergoes cyclization with guanine to form the purine core.

  • Final Carboxamide Formation: : The resulting purine derivative is then treated with appropriate reagents to form the carboxamide functional group.

Industrial Production Methods: While the above route is common in laboratory settings, industrial production might involve optimized conditions:

  • Catalysts: : Use of specific catalysts to enhance reaction rates.

  • Temperature and Pressure: : Optimized reaction conditions to maximize yield.

  • Purification: : Advanced purification techniques like chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions:
  • Oxidation: : Undergoes oxidation reactions typically forming oxo derivatives.

  • Reduction: : Reductive conditions can lead to the reduction of functional groups such as carbonyl to alcohol.

  • Substitution: : Exhibits substitution reactions particularly at the aromatic rings.

Common Reagents and Conditions:
  • Oxidizing Agents: : Potassium permanganate or chromium trioxide.

  • Reducing Agents: : Lithium aluminum hydride or sodium borohydride.

  • Substitution Conditions: : Use of electrophilic or nucleophilic agents like halogens or nitrites.

Major Products:
  • Oxidation: : Formation of benzoic acid derivatives.

  • Reduction: : Formation of corresponding alcohols or amines.

  • Substitution: : Variety of substituted purine derivatives.

Scientific Research Applications

2-(4-(benzyloxy)phenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide finds applications in:

  • Chemistry: : Studying its reactivity and as a precursor for more complex molecules.

  • Biology: : Investigating its interaction with biomolecules.

  • Medicine: : Potential use in drug development due to its complex structure.

  • Industry: : Possible applications in material sciences for the creation of specialized polymers and composites.

Mechanism of Action

The compound interacts primarily through its purine core:

  • Molecular Targets: : Binds to various enzymes and receptors.

  • Pathways Involved: : Modulates pathways involving purine metabolism and signaling.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent variations:

Compound Name Position 2 Substituent Position 9 Substituent Molecular Formula Key Properties/Notes
Target Compound: 2-(4-(Benzyloxy)phenyl)-9-(3,4-dimethylphenyl)-... 4-(Benzyloxy)phenyl 3,4-Dimethylphenyl Not Provided High lipophilicity; bulky substituents
8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide Methyl 4-Methylphenyl C₁₄H₁₃N₅O₂ Simpler substituents; lower steric bulk
2-(4-Hydroxyphenylamino)-9-(2-methoxyphenyl)-8-oxo-... 4-Hydroxyphenylamino 2-Methoxyphenyl Not Provided Polar amino and methoxy groups
8-Mercaptopurine-6-carboxamide derivative Varied (e.g., 4-ethoxyaryl) Phenyl Not Provided Thiol group enhances reactivity
Ethyl 2-(4-((2-(4-(3-(3,4-dimethylphenyl)ureido)phenyl)thiazol-4-yl)... Complex ureido-thiazole Not Applicable (non-purine) C₂₆H₂₈N₆O₄S Non-purine scaffold; high yield (88.8%)
Key Observations:

Substituent Lipophilicity : The benzyloxy and dimethylphenyl groups in the target compound increase lipophilicity compared to analogues with methoxy or hydroxy groups (e.g., ). This may enhance membrane permeability but reduce aqueous solubility.

Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) contrast with the electron-donating benzyloxy group, altering electronic distribution and reactivity.

Biological Activity

The compound 2-(4-(benzyloxy)phenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a synthetic derivative belonging to the purine family. Its complex structure features multiple functional groups that suggest potential interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological implications and mechanisms of action.

Structural Characteristics

The compound's structure includes:

  • A purine scaffold , which is crucial for its biological activity.
  • A benzyloxy group that may enhance lipophilicity and improve membrane permeability.
  • A dimethylphenyl moiety that could interact with specific receptors or enzymes.

Anticancer Potential

Preliminary studies indicate that purine derivatives can exhibit significant anticancer activity. The structural similarities of this compound to known anticancer agents suggest it may inhibit pathways involved in tumor growth. Notably, compounds with similar structures have been reported to affect signaling pathways associated with G protein-coupled receptors (GPCRs) and exhibit cytotoxic effects against various cancer cell lines .

While specific mechanisms for this compound are not fully elucidated, its functional groups imply several possible interactions:

  • Hydrogen bonding due to the carboxamide group may facilitate binding to target proteins.
  • The 8-oxo group could participate in redox reactions, leading to reactive intermediates that may exert cytotoxic effects.

Comparative Analysis with Similar Compounds

A comparative analysis highlights structural and functional similarities with other biologically active compounds:

Compound NameStructure FeaturesBiological Activity
2-(4-(benzyloxy)phenyl)-...Benzyloxy and dimethylphenyl groupsPotential anti-cancer activity
CaffeineMethyl groups on nitrogenCentral nervous system stimulant
TheophyllineMethyl groups on nitrogenBronchodilator
Adenosine AnaloguesVarious substitutions affecting bindingModulates adenosine receptors

This table illustrates how the unique substituents of This compound may confer selective biological activity.

In Vitro Studies

Research has shown that derivatives of purine compounds can significantly inhibit the growth of cancer cell lines. For instance, a study demonstrated that structurally related compounds exhibited IC50 values in the low micromolar range against colorectal cancer cell lines . These findings suggest that further exploration into the anticancer properties of This compound is warranted.

Molecular Docking Studies

Molecular docking studies are essential for understanding how this compound interacts with specific biological targets. Preliminary docking simulations indicate potential binding affinities to key enzymes involved in purine metabolism and signaling pathways . These studies provide insights into the compound's efficacy and help optimize its design for better therapeutic outcomes.

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